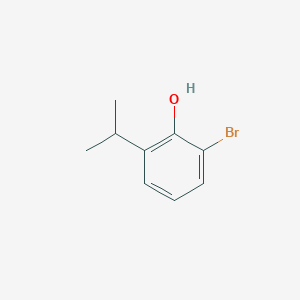![molecular formula C24H25N5O3 B2987574 9-(2-methoxyphenyl)-1-methyl-3-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 877616-55-2](/img/structure/B2987574.png)
9-(2-methoxyphenyl)-1-methyl-3-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The description of an organic compound usually includes its IUPAC name, molecular formula, and structural formula. The structure can provide information about the functional groups present in the molecule, which can give clues about its reactivity .
Synthesis Analysis
The synthesis of an organic compound involves a series of chemical reactions that transform starting materials into the desired product. The choice of reactions depends on the structure of the target molecule .Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of an organic compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. The functional groups in the molecule largely determine its reactivity .Physical And Chemical Properties Analysis
This includes properties such as melting point, boiling point, solubility, and stability. These properties can be influenced by the molecular structure of the compound .Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies
Research on bromophenols and brominated tetrahydroisoquinolines derived from red algae indicates complex synthetic pathways that could be relevant for synthesizing and modifying the compound . Such methodologies could be applicable in the synthesis or functionalization of this compound for various scientific purposes, such as probing biological systems or developing new materials (Ma et al., 2007).
Biological Activity and Drug Design
The development of non-peptide LHRH receptor antagonists showcases the importance of heterocyclic compounds in medicinal chemistry. The research outlines the design, synthesis, and potential therapeutic applications of such compounds, highlighting the role of purine derivatives in targeting hormone-dependent diseases. This suggests that compounds like the one mentioned could have applications in drug discovery and development (Sasaki et al., 2003).
Molecular Docking and Drug Targets
A study on adenosine receptors and monoamine oxidases emphasizes the utility of purine derivatives in neurodegenerative disease treatment. Such research indicates the potential of these compounds in multitarget drug strategies, suggesting possible research applications of the compound in understanding and treating neurodegenerative conditions (Koch et al., 2013).
Antimycobacterial Activity
The synthesis and evaluation of purine derivatives for antimycobacterial activity provide a framework for investigating the biological activities of similar compounds. This could imply potential applications of the compound in antimicrobial research, particularly targeting tuberculosis and related mycobacterial infections (Braendvang & Gundersen, 2007).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
9-(2-methoxyphenyl)-1-methyl-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O3/c1-16-9-11-17(12-10-16)15-29-22(30)20-21(26(2)24(29)31)25-23-27(13-6-14-28(20)23)18-7-4-5-8-19(18)32-3/h4-5,7-12H,6,13-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PATHVSPGTGUUHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(N=C4N3CCCN4C5=CC=CC=C5OC)N(C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(2-methoxyphenyl)-1-methyl-3-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{(E)-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B2987491.png)
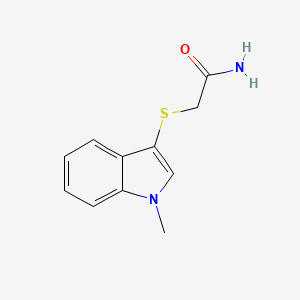
![1-(3,4-dimethylphenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2987496.png)
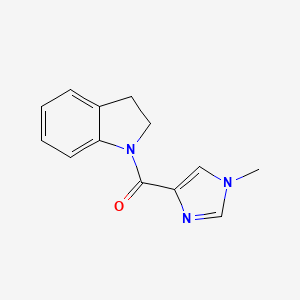
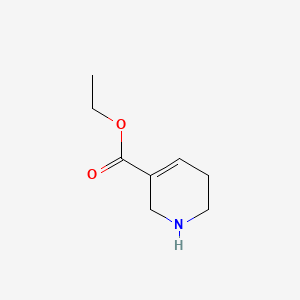
![N-homoveratryl-2-[(4-keto-3-methyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)thio]acetamide](/img/structure/B2987500.png)

![5-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]sulfonylfuran-2-carboxylic acid](/img/structure/B2987504.png)
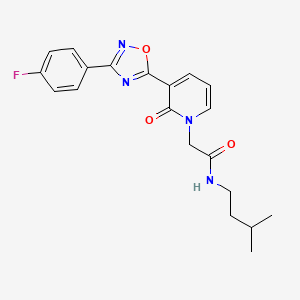
![2-[4-(Prop-2-yn-1-yl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B2987508.png)
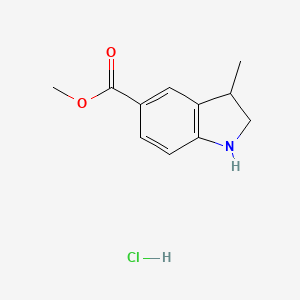
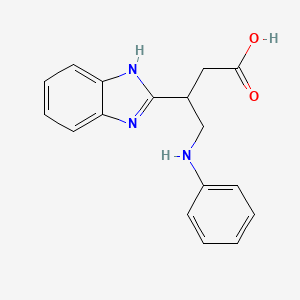
![Ethyl 4-[[2-[[5-(cyclohexanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2987511.png)
